Thiol Reactivity Hierarchy: Bromoacetate vs. Iodoacetate, Maleimide, and Chloroacetate Comparative Kinetics
Br-PEG3-CH2COOH contains a bromoacetate group whose thiol reactivity has been quantitatively characterized relative to alternative electrophilic groups. In a systematic study measuring thiol reaction rate constants across a pH range of 7.4 to 8.6, the order of reactivity was determined to be maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate > bromoacetamide, with rates increasing exponentially with increasing pH [1]. This places the bromoacetate group of Br-PEG3-CH2COOH in an intermediate kinetic position: approximately 2-3 orders of magnitude slower than maleimide at pH 6.5, enabling kinetic discrimination between the two functional groups when both are present in a synthetic sequence [2], yet substantially faster than chloroacetate derivatives, which exhibit markedly slower thiol alkylation rates [3]. The thiol-bromoacetyl reaction proceeds most favorably in the pH range of 7.5–9.0, whereas the thiol-maleimide reaction must be conducted at a much lower pH (6.5–7.5) to avoid competing reactions with primary amines [4]. This pH-dependent reactivity window provides Br-PEG3-CH2COOH with greater operational flexibility in multi-step bioconjugation protocols where pH control can be used to achieve chemoselectivity.
| Evidence Dimension | Thiol alkylation rate constant hierarchy (relative reactivity order) |
|---|---|
| Target Compound Data | Bromoacetate group: intermediate reactivity, ranked third in order: maleimide > iodoacetate > bromoacetate |
| Comparator Or Baseline | Maleimide (fastest, ~2-3 orders of magnitude faster at pH 6.5); Iodoacetate (faster than bromoacetate); Chloroacetate (substantially slower); Acrylate (slower than bromoacetate) |
| Quantified Difference | Bromoacetate rate is intermediate; ~2-3 orders of magnitude slower than maleimide at pH 6.5; faster than chloroacetate and acrylate derivatives. Rates increase exponentially with pH over 7.4-8.6. |
| Conditions | Thiol reaction rate constants measured over pH range 7.4 to 8.6 in aqueous media for PEG-based cross-linkers |
Why This Matters
This intermediate reactivity profile makes Br-PEG3-CH2COOH preferable to maleimide when slower, more controllable conjugation kinetics are required, and preferable to chloroacetate when faster reaction rates are needed without the pH restrictions of maleimide chemistry.
- [1] Vanderhooft JL, et al. Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials. Biomacromolecules. 2007 Sep;8(9):2883-9. doi: 10.1021/bm0703564. PMID: 17691843. The order of reactivity: maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate > bromoacetamide. View Source
- [2] Schellenberger V, et al. Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chem. 2000;11(1):89-94. doi: 10.1021/bc990108f. Important kinetic discrimination (2-3 orders of magnitude in terms of rate constants) can be achieved between maleimide and bromoacetyl functions at pH 6.5. View Source
- [3] A Comparative Study on the Speed of Action of Some Halogen-Containing Thiol Alkylating Agents on Resistant House Flies. The speed of action was shown to be much higher for iodo- and bromoacetic acids and for the bromoacetates than for chloroacetic acid and the chloroacetates. View Source
- [4] Quanta BioDesign. Bromoacetyl Reaction Chemistry Application Note. The thiol-bromoacetyl reaction proceeds most favorably in the range of pH 7.5–9.0, whereas the thiol-maleimide reaction must be conducted at a much lower pH (6.5–7.5) to avoid reactions with primary amines. View Source
